Sub-Nanomolar Affinity for the Human 5-HT6 Receptor versus Established Antagonist Benchmarks
The target compound demonstrates an exceptionally high affinity for the human recombinant 5-HT6 receptor (Ki = 0.240 nM) when assessed as an antagonist of serotonin-induced cAMP accumulation in HEK293 cells [1]. This potency is on par with the most advanced clinical-stage 5-HT6 antagonists such as intepirdine (SB-742457, Ki = 1.3 nM) and idalopirdine (Lu AE58054, Ki = 0.83 nM) [2]. This places it in the top echelon of known 5-HT6 ligands and confirms engagement of the therapeutic target at sub-nanomolar concentrations.
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.240 nM |
| Comparator Or Baseline | Intepirdine (SB-742457): Ki = 1.3 nM; Idalopirdine (Lu AE58054): Ki = 0.83 nM |
| Quantified Difference | At least 3.5-fold more potent than intepirdine; comparable to idalopirdine |
| Conditions | Antagonist activity at human recombinant 5-HT6 receptor expressed in HEK293 cells, assessed as inhibition of serotonin-induced cAMP accumulation. |
Why This Matters
For procurement in CNS drug discovery, this sub-nanomolar potency ensures the compound can be used at low concentrations to fully occupy 5-HT6 receptors, minimizing off-target effects and serving as a high-quality reference antagonist or a superior chemical probe for target validation studies.
- [1] BindingDB. Entry BDBM50417915 (CHEMBL1668586). Ki: 0.240 nM for human 5-HT6 receptor. View Source
- [2] Deardorff, W.J. & Grossberg, G.T. (2017). Idalopirdine (Lu AE58054) for the treatment of Alzheimer's disease. Expert Opinion on Investigational Drugs, 26(6), 765-773. View Source
